1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidin-2-one derivatives This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidin-2-one core with various substituents, including an acetylphenyl group and a propylsulfanyl group
Vorbereitungsmethoden
The synthesis of 1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a green and simple ‘one-pot’ electrochemical off–on approach can be used to synthesize pyrimidin-2-one derivatives without any catalyst, oxidant, or toxic reagent . This method involves a stepwise ‘one-pot’ reaction that yields the desired product in moderate to good yields.
Analyse Chemischer Reaktionen
1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding sulfoxides or sulfones, while reduction reactions can yield thioethers. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrimidin-2-one derivatives have been investigated for their potential as kinase inhibitors, which are important in cancer treatment . Additionally, these compounds have shown promise in the development of new materials with unique properties, such as aggregation-induced emission enhancement (AIEE) properties .
Wirkmechanismus
The mechanism of action of 1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrimidin-2-one derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The compound’s effects are mediated through its binding to the active site of the kinase, thereby blocking its activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-7-one derivatives These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities
Eigenschaften
Molekularformel |
C18H20N2O2S |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-(3-acetylphenyl)-4-propylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C18H20N2O2S/c1-3-10-23-17-15-8-5-9-16(15)20(18(22)19-17)14-7-4-6-13(11-14)12(2)21/h4,6-7,11H,3,5,8-10H2,1-2H3 |
InChI-Schlüssel |
YUHWRVDLULDFJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC(=O)N(C2=C1CCC2)C3=CC=CC(=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.